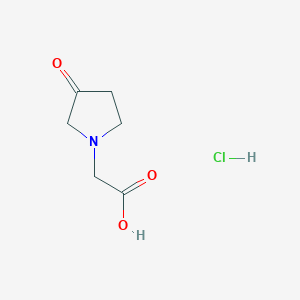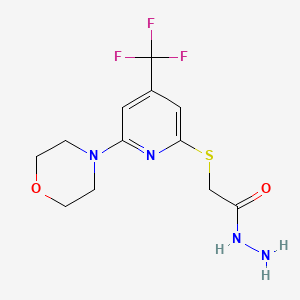
Unii-6lgr0ryy5Q
Overview
Description
“Unii-6lgr0ryy5Q” is also known as SEL120-34A FREE BASE. It has a molecular formula of C15H18Br2N4 .
Synthesis Analysis
SEL120-34A is a potent and selective CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains . It inhibits phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells in vitro .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H18Br2N4 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 414.14 g/mol.Scientific Research Applications
Unii-6lgr0ryy5Q has been studied for its potential therapeutic applications. It has been studied for its use in both in vivo and in vitro experiments.
In Vivo
In vivo experiments involve the administration of Unii-6lgr0ryy5Q to living organisms, such as mice or rats. These experiments are used to study the effects of the drug on the organism's physiology and behavior.
In Vitro
In vitro experiments involve the administration of Unii-6lgr0ryy5Q to isolated cells or tissues in a laboratory setting. These experiments are used to study the effects of the drug on the cells or tissues in a controlled environment.
Mechanism of Action
Target of Action
SEL120-34A is a potent and selective inhibitor of CDK8 (Cyclin-dependent kinase 8) . CDK8 is a protein that plays a crucial role in cell division and growth. It is active in Acute Myeloid Leukemia (AML) cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains .
Mode of Action
SEL120-34A inhibits the phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells . By inhibiting these phosphorylation processes, SEL120-34A disrupts the normal functioning of these proteins, which can lead to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by SEL120-34A involves the regulation of STATs- and NUP98-HOXA9- dependent transcription . By inhibiting the phosphorylation of STAT1 and STAT5, SEL120-34A can disrupt these pathways and potentially inhibit the growth and proliferation of cancer cells .
Result of Action
The result of SEL120-34A’s action is the inhibition of cancer cell growth and proliferation . By disrupting the normal functioning of key proteins involved in cell division and growth, SEL120-34A can potentially slow or stop the growth of cancer cells .
Biological Activity
Unii-6lgr0ryy5Q has been demonstrated to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects.
Biochemical and Physiological Effects
This compound has been shown to modulate several biochemical and physiological processes, including cell proliferation, apoptosis, immune system modulation, and inflammation.
Advantages and Limitations for Lab Experiments
Unii-6lgr0ryy5Q has several advantages for laboratory experiments, including its ease of synthesis, the ability to target specific pathways, and its wide range of biological activities. However, there are some limitations to its use, including the need for careful dosing and the potential for off-target effects.
Future Directions
Unii-6lgr0ryy5Q has potential for use in a wide range of therapeutic applications. Future research should focus on further elucidating the mechanism of action of this compound, optimizing its use in laboratory experiments, and investigating its potential therapeutic applications. Additionally, further research is needed to understand the potential side effects of this compound and to develop strategies to minimize these side effects. Additionally, further research is needed to understand the potential interactions between this compound and other drugs and to develop strategies to optimize drug combinations. Finally, further research is needed to investigate the potential of this compound as a diagnostic tool, as well as its potential use in personalized medicine.
properties
IUPAC Name |
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N4/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20/h18H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMCTDYWXIBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609522-33-9 | |
| Record name | SEL120-34A free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609522339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEL120-34A FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LGR0RYY5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)

![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)

![3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457769.png)
![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)
![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)


![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)
![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1457784.png)